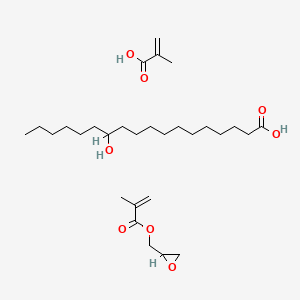
12-Hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate is a complex polymeric compound. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its polymeric nature, which involves the combination of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves several key steps:
Polymerization: The polymerization process typically involves the reaction of octadecanoic acid, 12-hydroxy-, with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate. This reaction is often carried out under controlled conditions to ensure the formation of the desired polymeric structure.
Catalysts and Solvents: Common catalysts used in this process include organic peroxides and azo compounds. Solvents such as toluene or xylene may be used to facilitate the reaction.
Temperature and Pressure: The reaction is usually conducted at elevated temperatures (around 60-80°C) and under atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The process is optimized for efficiency and yield, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems and advanced control technologies helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer structure.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the polymer.
Scientific Research Applications
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate has a wide range of scientific research applications:
Chemistry: In chemistry, this polymer is used as a precursor for the synthesis of various advanced materials. Its unique properties make it suitable for creating specialized coatings and adhesives.
Biology: In biological research, the polymer is utilized for developing biocompatible materials and drug delivery systems.
Medicine: In the medical field, it is explored for its potential in creating medical implants and prosthetics due to its biocompatibility and mechanical strength.
Industry: Industrial applications include its use in the production of high-performance plastics, resins, and elastomers.
Mechanism of Action
The mechanism of action of octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer interacts with specific proteins and enzymes, influencing their activity and function.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation. The polymer’s structure allows it to form stable complexes with biological molecules, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 12-hydroxy-, polymer with butyl 2-methyl-2-propenoate: This compound has similar polymeric properties but differs in the alkyl chain length and functional groups.
Octadecanoic acid, 12-hydroxy-, polymer with ethenylbenzene: This polymer includes aromatic groups, providing different mechanical and chemical properties.
Octadecanoic acid, 12-hydroxy-, polymer with 2-ethylhexyl 2-propenoate: The presence of 2-ethylhexyl groups imparts flexibility and lower glass transition temperature.
Uniqueness
Octadecanoic acid, 12-hydroxy-, polymer with 2-methyl-2-propenoic acid and oxiranylmethyl 2-methyl-2-propenoate stands out due to its unique combination of hydroxyl, carboxyl, and epoxy groups. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules further enhances its versatility.
Properties
CAS No. |
63087-22-9 |
|---|---|
Molecular Formula |
C29H52O8 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
12-hydroxyoctadecanoic acid;2-methylprop-2-enoic acid;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H10O3.C4H6O2/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(8)10-4-6-3-9-6;1-3(2)4(5)6/h17,19H,2-16H2,1H3,(H,20,21);6H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
GZBJUSGFUYWHTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)O.CC(=C)C(=O)OCC1CO1 |
Related CAS |
63087-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


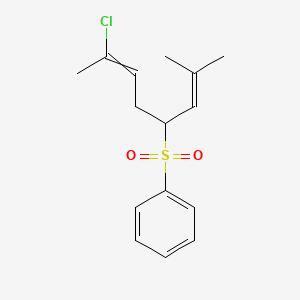
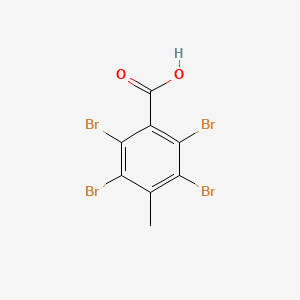
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

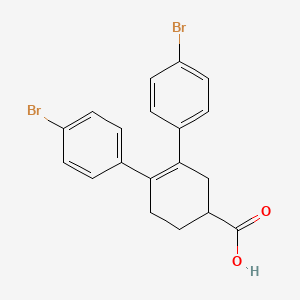
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)

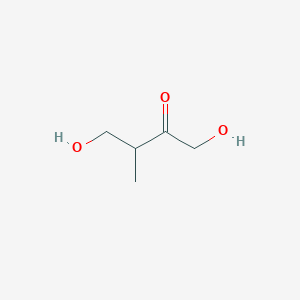
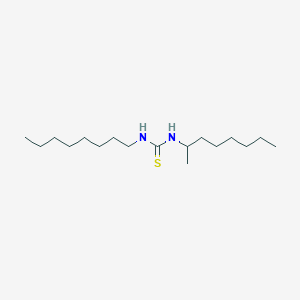
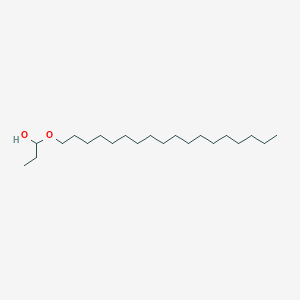
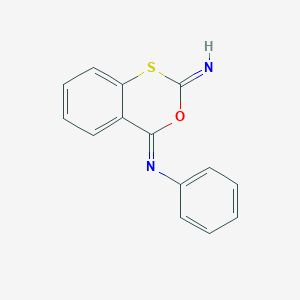
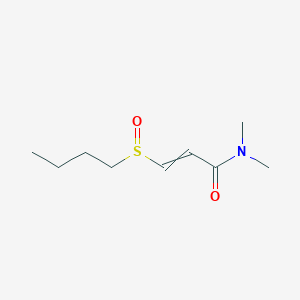
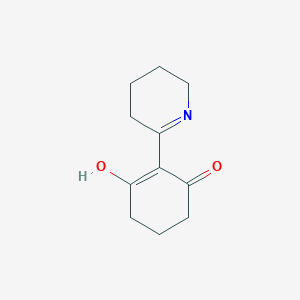
methanone](/img/structure/B14512909.png)
